Ethyl 4-oxotetrahydrothiophene-3-carboxylate chemical structure
Ethyl 4-oxotetrahydrothiophene-3-carboxylate chemical structure
An In-Depth Technical Guide to Ethyl 4-oxotetrahydrothiophene-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 4-oxotetrahydrothiophene-3-carboxylate, a heterocyclic β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the molecule's structural features, with a particular focus on its keto-enol tautomerism. It details a robust synthetic protocol via Dieckmann condensation, outlines its key physicochemical and spectroscopic properties, and explores its reactivity and potential applications as a versatile building block for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical nature and utility.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties.[1][2] Their utility stems from the ability of the sulfur atom to engage in hydrogen bonding and act as an isostere for a phenyl ring, often leading to improved potency and favorable pharmacokinetic profiles. Ethyl 4-oxotetrahydrothiophene-3-carboxylate combines this important heterocyclic nucleus with a β-keto ester functionality, a classic and highly versatile synthon in organic chemistry. This combination makes it a valuable starting material for constructing more complex molecular architectures, particularly for novel drug candidates.
Molecular Profile and Physicochemical Properties
Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a synthetic organic compound characterized by a five-membered tetrahydrothiophene ring bearing a ketone at the 4-position and an ethyl carboxylate group at the 3-position.[3]
| Property | Value | Source |
| IUPAC Name | ethyl 4-oxothiolane-3-carboxylate | [3] |
| Synonyms | 4-Ethoxycarbonylthiolan-3-one, Tetrahydro-4-oxo-3-thiophenecarboxylic acid, ethyl ester | [3] |
| CAS Number | 78647-31-1 | |
| Molecular Formula | C₇H₁₀O₃S | |
| Molecular Weight | 174.21 g/mol | |
| Appearance | Liquid | [3] |
| InChI Key | FHZHUDGRHVZVTF-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization and Structural Elucidation
The structural analysis of Ethyl 4-oxotetrahydrothiophene-3-carboxylate is fundamentally defined by its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon, common to β-keto esters, is crucial for understanding its reactivity and spectroscopic signature.[4][5]
Keto-Enol Tautomerism
The equilibrium between the keto form and the two possible enol forms is influenced by factors such as solvent polarity and temperature.[6] The enol form is often stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[6][7] This equilibrium can be readily observed and quantified using ¹H NMR spectroscopy, where distinct sets of signals for each tautomer are often visible, particularly in solvents like DMSO-d₆.[5]
Caption: Keto-Enol tautomerism of the title compound.
Expected Spectroscopic Data
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¹H NMR: The spectrum is expected to be complex due to the tautomeric equilibrium.
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Keto Form: Signals for the two methylene groups of the thiophene ring (positions 2 and 5) would appear as distinct multiplets. The methine proton at position 3 would also be a multiplet. The ethyl ester group would show a characteristic quartet and triplet.
-
Enol Form: The appearance of a signal for the enolic proton (often a broad singlet) above 10 ppm is a key indicator.[8] The protons on the thiophene ring would show shifts corresponding to the C=C double bond.
-
-
¹³C NMR: The keto form will show two carbonyl carbon signals (ketone and ester). The enol form will show signals for the olefinic carbons (C3 and C4) and a single ester carbonyl signal.
-
FT-IR: Strong absorption bands are expected for the C=O stretching of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹). The enol form would exhibit a broad O-H stretch and a C=C stretch.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would correspond to the molecular weight of 174.21.
Synthesis Methodologies
The most direct and efficient synthesis of cyclic β-keto esters like Ethyl 4-oxotetrahydrothiophene-3-carboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. The synthesis starts from the commercially available precursor, diethyl 3,3'-thiobispropanoate.
Dieckmann Condensation Workflow
The reaction involves the base-catalyzed intramolecular cyclization of diethyl 3,3'-thiobispropanoate. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after acidification.
Caption: Workflow for Dieckmann Condensation Synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis of the analogous methyl ester and is considered the standard method for this class of compounds.[8]
Objective: To synthesize Ethyl 4-oxotetrahydrothiophene-3-carboxylate.
Materials:
-
Diethyl 3,3'-thiobispropanoate
-
Sodium metal
-
Absolute Ethanol
-
Anhydrous Toluene
-
Hydrochloric Acid (conc.)
-
Dichloromethane
-
Sodium Sulfate (anhydrous)
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.1 molar equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Solvent Exchange: Remove the excess ethanol under reduced pressure. Add anhydrous toluene to the resulting sodium ethoxide.
-
Dieckmann Condensation: Heat the toluene suspension to reflux. Add a solution of diethyl 3,3'-thiobispropanoate (1.0 molar equivalent) in anhydrous toluene dropwise to the refluxing mixture over 1 hour.
-
Reaction Completion: Maintain the reaction mixture at reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully pour the mixture onto a slurry of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure Ethyl 4-oxotetrahydrothiophene-3-carboxylate.
Trustworthiness and Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).[8] The final product's identity and purity must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and compared against reference data.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of Ethyl 4-oxotetrahydrothiophene-3-carboxylate arises from the reactivity of its β-keto ester moiety.
-
Nucleophilic Character: The C3 methine proton is acidic and can be readily removed by a base, generating a nucleophilic enolate. This enolate can participate in various C-C bond-forming reactions, such as alkylations and acylations, allowing for further functionalization of the thiophene ring.
-
Building Block for Heterocycles: The 1,3-dicarbonyl system is a classic precursor for the synthesis of other heterocyclic systems. For example, reaction with hydrazines can yield pyrazole-fused thiophenes, while reaction with amidines can lead to thienopyrimidines. Thienopyrimidine derivatives, in particular, are known to possess significant biological activities.[9]
-
Scaffold for Drug Discovery: Given the established importance of thiophene-based structures in drug development, this compound serves as an excellent starting point for generating libraries of novel compounds for biological screening.[2] Its structure is a key intermediate for compounds that could be evaluated for anticancer, antimicrobial, or enzyme inhibitory activities.
Conclusion
Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a molecule of considerable synthetic value. Its preparation via the robust Dieckmann condensation is efficient and scalable. The compound's defining chemical feature, its keto-enol tautomerism, governs its spectroscopic properties and reactivity. As a versatile building block, it provides a reliable entry point for the synthesis of diverse and complex thiophene derivatives, making it a highly relevant tool for professionals in drug discovery and medicinal chemistry.
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